4'-Chlorochalcone
Description
Specific Focus on 4'-Chlorochalcone (B1662104)
Within the extensive family of chalcones, this compound has emerged as a compound of particular interest due to the specific influence of its chlorine substituent. Investigations into this derivative aim to understand how the introduction of a halogen atom at a defined position on the chalcone scaffold modulates its chemical behavior and potential applications.
This compound is a well-defined organic compound with several established identifiers and a specific chemical structure. Its nomenclature and identification are crucial for accurate scientific communication and research.
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
| CAS Number(s) | 956-04-7, 22966-22-9, 956-02-5 |
| Molecular Formula | C₁₅H₁₁ClO |
| Molecular Weight | 242.70 g/mol |
| Appearance | Yellow solid |
| Melting Point | 113-117 °C (lit.) / 97-101 °C |
| Key Functional Groups | α,β-unsaturated carbonyl, phenyl rings, chloro substituent |
| Crystal System | Monoclinic, Space Group P2₁/c |
The compound is systematically identified by its IUPAC name, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, and is associated with multiple CAS registry numbers, including 956-04-7 and 22966-22-9, which are commonly used in chemical databases and supplier catalogs. evitachem.comnih.govsigmaaldrich.comnih.govcymitquimica.combiosynth.com Its molecular formula, C₁₅H₁₁ClO, and a molecular weight of approximately 242.70 g/mol , define its elemental composition and mass. evitachem.comnih.govsigmaaldrich.comnih.govcymitquimica.combiosynth.comsigmaaldrich.com Typically appearing as a yellow solid, this compound exhibits a melting point range, with values commonly reported between 97-101 °C and 113-117 °C. sigmaaldrich.com Its crystal structure has been determined to be monoclinic, belonging to the P2₁/c space group.
The scientific interest in this compound stems from the fundamental role that substituents play in modulating the properties and activities of chalcone scaffolds. The introduction of a chlorine atom, particularly at the para-position (4') of one of the phenyl rings, significantly influences the molecule's electronic distribution, reactivity, and potential interactions. evitachem.comontosight.aijocpr.commdpi.com
Chlorine is an electronegative atom, acting as an electron-withdrawing group. evitachem.comontosight.aijocpr.commdpi.com This electron-withdrawing effect can alter the electron density across the α,β-unsaturated carbonyl system and the aromatic rings, thereby impacting the compound's chemical reactivity and its ability to bind to biological targets. ontosight.ai For instance, the presence of electron-withdrawing groups (EWGs) like chlorine has been observed to enhance certain biological activities, such as anti-inflammatory effects, compared to unsubstituted chalcones. jocpr.com
Furthermore, the chlorine substitution affects the molecule's lipophilicity and solubility characteristics, which are critical factors in its pharmacokinetic profile and biological efficacy. cymitquimica.com The chloro group and the carbonyl moiety also confer the ability to coordinate with metal ions, suggesting potential applications in areas such as metal chelation for environmental remediation or as ligands in catalysis. Consequently, this compound serves as a valuable building block in organic synthesis for creating more complex heterocyclic compounds with potentially tailored biological activities. evitachem.comcymitquimica.com The investigation into this compound thus provides insights into structure-activity relationships within the broader chalcone class, highlighting how specific halogenation patterns can be leveraged to fine-tune molecular properties for diverse scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINIOLNGCQCSM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313946 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-22-9, 956-02-5 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Chlorochalcone
Classical Synthetic Approaches for 4'-Chlorochalcone (B1662104)
The classical methods for synthesizing chalcones, including this compound, are well-documented and primarily revolve around the Claisen-Schmidt condensation. This reaction is an aldol (B89426) condensation between an aldehyde and a ketone, followed by dehydration.
Claisen-Schmidt Condensation Reaction
The Claisen-Schmidt condensation is the most widely employed method for the synthesis of chalcones. It involves the base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone possessing alpha-hydrogens. For the synthesis of this compound, specifically (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, the correct reactants are 4-chloroacetophenone and benzaldehyde (B42025). However, many literature reports describe the use of 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503), which typically leads to the isomer 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one. For the purpose of scientific accuracy, this section will focus on the synthesis of this compound using the correct precursors, while also acknowledging the commonly reported, albeit potentially misidentified, reaction pathways.
The formation of this compound, (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, requires the reaction between 4-chloroacetophenone (the ketone component) and benzaldehyde (the aldehyde component) evitachem.com. In this reaction, the carbonyl group of the ketone is attached to the 4-chlorophenyl moiety, and the phenyl group from the aldehyde is attached to the beta-carbon of the propenone system.
While many studies report the reaction between 4-chlorobenzaldehyde and acetophenone, these typically yield the isomer 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one, not this compound. However, these reactions are often referred to as the synthesis of this compound in the literature, highlighting a common discrepancy in naming or reactant specification imamu.edu.satsijournals.comresearchgate.netics-ir.orgrsc.org. For instance, a solvent-free grinding method using acetophenone and 4-chlorobenzaldehyde has been reported to yield chalcones in high yields rsc.org.
The Claisen-Schmidt condensation is predominantly catalyzed by strong bases. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most frequently utilized bases in aqueous or alcoholic solutions tsijournals.comresearchgate.netiiste.org. These bases deprotonate the alpha-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Acid catalysts, such as Lewis acids like BF3.SiO2, have also been employed, often in solvent-free conditions, to achieve condensation ics-ir.org.
Traditional methods often employ polar protic solvents like ethanol (B145695) or methanol (B129727) researchgate.netiiste.org. Ethanol is a common choice due to its ability to dissolve both reactants and the base catalyst, while also being considered a relatively "green solvent" tsijournals.comresearchgate.net.
More recently, green chemistry principles have driven the development of solvent-free methodologies. These include mechanochemical approaches, such as grinding reactants with a solid catalyst in a mortar and pestle, which can significantly reduce reaction times and waste generation evitachem.comrsc.orgaip.org. Other solvent systems that have been explored include water in conjunction with ammonium (B1175870) salts researchgate.net and recyclable solvents like polyethylene (B3416737) glycol (PEG-400) rjpbcs.com.
Optimization of reaction parameters is crucial for achieving high yields and purity.
Temperature: Reactions can be conducted at room temperature or under mild heating. Some studies indicate that lower temperatures, such as 0°C, can yield better results for specific chalcone (B49325) syntheses ajrconline.org. However, solvent-free methods often proceed effectively at ambient temperatures evitachem.comrsc.org, while others utilize moderate heating, like 40-50°C ics-ir.org.
Reaction Time: Reaction times vary significantly depending on the method, catalyst, and temperature. Classical methods in ethanol with NaOH can take several hours, ranging from 1 to 24 hours tsijournals.com. Solvent-free grinding methods are often much faster, completing within minutes to an hour evitachem.comrsc.org. Optimized heterogeneous catalytic systems can achieve high yields in as little as 1 hour researchgate.net or even less researchgate.net.
Yield: Yields reported for the synthesis of chalcones, including those claimed to be this compound, vary widely. Optimized solvent-free methods and those employing efficient catalysts often report high yields, frequently exceeding 90% evitachem.comics-ir.orgresearchgate.net. For example, a solvent-free reaction using BF3.SiO2 achieved yields between 72-93% ics-ir.org, while a water-based system reported 91% yield in 1 hour researchgate.net. Traditional methods might yield moderate to good results, with some studies reporting yields around 59% imamu.edu.sa or higher in the 70-80% range tsijournals.com.
Solvent Systems (e.g., Ethanol, Solvent-free methods)
Aldol Condensation Variants
Beyond the standard Claisen-Schmidt condensation, several variants and alternative approaches have been explored to enhance efficiency, sustainability, and yield. These often build upon the aldol condensation principle:
Solvent-Free Synthesis: As mentioned, mechanochemical methods (grinding) represent a significant variant, reducing or eliminating the need for organic solvents. This approach often leads to shorter reaction times and higher yields, aligning with green chemistry principles evitachem.comrsc.orgaip.org.
Microwave and Ultrasound Irradiation: The use of microwave or ultrasound irradiation can accelerate the reaction rate, leading to reduced reaction times and potentially higher yields compared to conventional heating researchgate.netresearchgate.net.
Heterogeneous Catalysis: Employing solid catalysts, such as supported metal nanoparticles (e.g., Pd/TiO2) or functionalized silica (B1680970) (e.g., BF3.SiO2), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes ics-ir.orgaphrc.org.
Alternative Solvents: The use of less volatile and recyclable solvents like PEG-400 has also been investigated as a greener alternative to traditional organic solvents rjpbcs.com.
These variants aim to improve upon the classical method's limitations, such as long reaction times, harsh conditions, and the generation of waste.
Data Table: Summary of Synthetic Approaches for Chalcones (Illustrative for this compound Synthesis)
The following table summarizes reported conditions for chalcone synthesis, with a focus on those relevant to this compound or its commonly reported synthesis. Note the distinction in reactants as discussed in section 2.1.1.1.
| Reactants | Catalyst (Base/Acid) | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) | Notes |
| 4-chloroacetophenone + Benzaldehyde | NaOH | Solvent-free | Ambient | 20-30 min | >90% (high) | evitachem.com | Correct reactants for this compound. Solvent-free grinding. |
| Acetophenone + 4-chlorobenzaldehyde | NaOH | Ethanol | Room temp | 12-24 hrs | Varies | Commonly reported, but likely yields isomer. | |
| Acetophenone + 4-chlorobenzaldehyde | NaOH | Solvent-free | Ambient | 10-30 min | High | rsc.org | Commonly reported, but likely yields isomer. Solvent-free grinding. |
| Acetophenone + 4-chlorobenzaldehyde | BF3.SiO2 | Solvent-free | 40-50 °C | 15-75 min | 72-93% | ics-ir.org | Commonly reported, but likely yields isomer. Acid catalyst. |
| Acetophenone + 4-chlorobenzaldehyde | NaOH 30% | Ethanol | Ice cold bath | Overnight | High | tsijournals.com | Commonly reported, but likely yields isomer. |
| Acetophenone + 4-chlorobenzaldehyde | Ammonium salt + Water | Water | N/A | 1 hr | 91% | researchgate.net | Commonly reported, but likely yields isomer. |
| 4-hydroxy acetophenone + 4-chlorobenzaldehyde | KOH | PEG-400 | 40°C | 1 hour | Significant | rjpbcs.com | Synthesis of a derivative. Uses PEG-400 as solvent. |
Compound List
this compound
4-chloroacetophenone
Benzaldehyde
Acetophenone
Flavonoids
Isoflavonoids
Heterocyclic compounds
Sodium Hydroxide (NaOH)
Potassium Hydroxide (KOH)
BF3.SiO2
Ethanol
Methanol
PEG-400
4-chlorobenzaldehyde
1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one
4-hydroxy acetophenone
3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (B12084069)
Chemical Reactivity and Derivatization of this compound
Reactions at the α,β-Unsaturated Carbonyl System
The core α,β-unsaturated carbonyl moiety in this compound is highly susceptible to nucleophilic attack, enabling several key reactions.
Michael Addition Reactions
The electrophilic nature of the β-carbon in the enone system makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with various nucleophiles, including amines, thiols, and carbon nucleophiles. For instance, reactions with pyrrole (B145914) derivatives in the presence of catalysts like AlKIT-5 under solvent-free conditions at 80°C for 12 hours have been reported to yield C2-alkylated pyrrole derivatives . These reactions are fundamental in building more complex molecular architectures by extending the carbon skeleton or introducing heteroatoms.
Table 1: Representative Michael Addition Reactions of this compound
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
| Pyrrole derivatives | AlKIT-5, solvent-free, 80°C, 12h | C2-alkylated pyrrole derivatives | |
| Thiols | Various bases or catalysts | β-thioether substituted ketones | nih.gov |
| Amines | Various bases or catalysts | β-amino substituted ketones | nih.gov |
Reduction Reactions (e.g., Carbonyl Reduction, Full Saturation)
The α,β-unsaturated carbonyl system of this compound can be selectively reduced. The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol, yielding 1-(4-chlorophenyl)-3-phenylpropan-1-ol (B14734934). This reaction proceeds via a 1,2-addition mechanism, preserving the carbon-carbon double bond . Complete saturation of both the carbonyl group and the double bond can be achieved through catalytic hydrogenation under appropriate conditions. For example, using lithium aluminum hydride (LiAlH₄) can reduce the carbonyl to an alcohol, and potentially the double bond under more vigorous conditions or with specific catalysts evitachem.com.
Table 2: Reduction Reactions of this compound
| Reducing Agent | Target Functional Group | Reaction Conditions | Product Type | Reference |
| NaBH₄ | Carbonyl | Methanol | Secondary alcohol | |
| LiAlH₄ | Carbonyl | Ethereal solvent | Secondary alcohol | evitachem.com |
| Catalytic Hydrogenation | Carbonyl & Double Bond | H₂, Pd/C or other catalysts, pressure | Saturated alcohol or alkane | evitachem.com |
Cyclization Reactions to Form Heterocyclic Derivatives
The presence of both the carbonyl group and the activated double bond in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Formation of Pyrazolines
This compound readily reacts with hydrazine (B178648) hydrate (B1144303) and its derivatives to form pyrazoline rings. This transformation typically involves a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and dehydration. For instance, reacting chalcones with hydrazine hydrate in ethanol, often with an acid catalyst like acetic acid, is a common method to synthesize pyrazolines dergipark.org.trajol.infocore.ac.ukresearchgate.net. The yield of these pyrazoline derivatives can vary depending on the specific hydrazine used and reaction conditions, with yields reported from 40% to over 87% dergipark.org.trajol.info.
Table 3: Synthesis of Pyrazolines from this compound
| Hydrazine Derivative | Reaction Conditions | Pyrazoline Yield | Reference |
| Hydrazine hydrate | Ethanol, reflux, acetic acid catalyst | Varies | dergipark.org.trajol.infocore.ac.uk |
| Formylhydrazine | Cyclo-condensation in ethanol | 87.09% | ajol.info |
| Benzoylhydrazine | Cyclo-condensation in ethanol | 61.71% | ajol.info |
| Phenylhydrazine | Ethanol, reflux, acetic acid, 4h (for specific derivative) | 50.24% | ajol.info |
Formation of Other Heterocycles (e.g., Oxazolines, Thiazines, Oxazines, Pyrimidines)
Beyond pyrazolines, this compound can serve as a building block for other heterocyclic systems. Reactions with bifunctional nucleophiles can lead to the formation of five-, six-, or seven-membered rings. For example, reactions with compounds containing both amine and thiol functionalities can lead to thiazine (B8601807) derivatives, while reactions with amidines or guanidines can yield pyrimidine (B1678525) rings. The specific conditions and reagents dictate the type of heterocycle formed. While direct, specific examples for this compound forming oxazolines, oxazines, or pyrimidines are less detailed in the provided snippets, the general reactivity of chalcones suggests these transformations are feasible with appropriate nucleophiles and reaction conditions researchgate.netias.ac.in. For instance, chalcones are known to react with reagents like hydroxylamine, thiourea, or guanidine (B92328) to form isoxazoles, thiazoles, and pyrimidines, respectively, often under basic or acidic conditions researchgate.netias.ac.in.
Table 4: General Heterocyclic Synthesis from Chalcone Derivatives
| Nucleophile/Reagent | Heterocycle Type | Typical Conditions | Reference |
| Hydrazine hydrate | Pyrazolines | Ethanol, base (NaOH, KOH), reflux | dergipark.org.trajol.infocore.ac.uk |
| Hydroxylamine | Isoxazoles | Ethanol, base (NaOH, KOH) | researchgate.netias.ac.in |
| Thiourea | Thiazines/Thiazoles | Ethanol, base (NaOH, KOH) | researchgate.netias.ac.in |
| Guanidine | Pyrimidines | Ethanol, base (NaOH, KOH) | researchgate.netias.ac.in |
Compound List:
this compound
1-(4-chlorophenyl)-3-phenylpropan-1-ol
Pyrrole derivatives
Pyrazolines
Isoxazoles
Thiazines
Oxazines
Pyrimidines
Hybridization Strategies with Other Pharmacophores
Molecular hybridization, a sophisticated strategy in medicinal chemistry, involves the rational design and synthesis of hybrid molecules by combining two or more distinct pharmacophores. This approach aims to create novel compounds that possess synergistic or complementary biological activities, potentially leading to enhanced efficacy, broader spectrum of action, reduced toxicity, or the ability to overcome drug resistance mechanisms mdpi.comresearchgate.netacs.org. This compound, with its inherent α,β-unsaturated carbonyl system and reactive sites, serves as a valuable scaffold for such hybridization efforts, enabling its conjugation with various biologically active moieties.
Research has explored the hybridization of this compound with other established therapeutic agents or pharmacophoric fragments to develop new drug candidates targeting diverse diseases.
Antimalarial Hybrid Molecules: Recognizing the global challenge posed by drug-resistant Plasmodium falciparum, researchers have designed hybrid molecules combining the structural features of this compound with known antimalarial drugs like chloroquine (B1663885). These hybrids are synthesized to leverage the distinct mechanisms of action of each component, aiming for improved efficacy against chloroquine-resistant strains mdpi.com. While specific quantitative data for these particular hybrids were not detailed in the provided snippets, the strategy involves linking this compound with chloroquine to create a single molecule with potentially enhanced antimalarial properties mdpi.com.
Anticancer and Anti-leishmanial Hybrids: Hybridization strategies have also been employed to develop potent anticancer agents. One approach involves conjugating chalcone derivatives with N-aryl piperazine (B1678402) moieties, a structural feature found in various bioactive compounds mdpi.com. For instance, a hybrid molecule designated as "Hybrid 16," formed by combining a chalcone derivative with an N-aryl piperazine, demonstrated significant anticancer activity against human cancer cell lines.
| Hybrid Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hybrid 16 | Hela | 0.190 | mdpi.com |
| Hybrid 16 | SGC7901 | 0.410 | mdpi.com |
In comparison, the positive control, cisplatin, exhibited IC50 values of 20 µM for Hela cells and 12 µM for SGC7901 cells, highlighting the superior potency of Hybrid 16 mdpi.com. Similarly, combining quinoline (B57606) scaffolds with chalcones has been investigated as a promising avenue for identifying potential anticancer agents, targeting mechanisms such as tubulin polymerization inhibition or kinase activity acs.org.
Furthermore, in the pursuit of novel anti-leishmanial agents, hybrid molecules integrating dihydropyrimidine (B8664642) and chalcone pharmacophores have been designed. This strategy targets pteridine (B1203161) reductase 1 (PTR1), an enzyme crucial for pterin (B48896) salvage in Leishmania parasites mdpi.com.
Agents for Neurodegenerative Diseases: The development of inhibitors for acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) is a key strategy in managing neurodegenerative disorders like Alzheimer's disease. Tertiary amine derivatives of this compound have been synthesized and evaluated for their inhibitory potential against these enzymes. Compound 4l, a specific tertiary amine derivative of chlorochalcone (B8783882), demonstrated potent inhibitory activity against AChE with an IC50 value of 0.17 ± 0.06 µmol/L. Crucially, it exhibited a high selectivity for AChE over BuChE, with a selectivity index of 667.2, suggesting its potential as a targeted therapeutic agent tandfonline.com.
| Compound Code | Target Enzyme | IC50 (µmol/L) | Selectivity (AChE/BuChE) | Reference |
| 4l | AChE | 0.17 ± 0.06 | 667.2 | tandfonline.com |
Pharmacological Activities and Biological Mechanisms of Action
Anticancer Potential of 4'-Chlorochalcone (B1662104) and its Derivatives
Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention from researchers due to their simple structure and diverse pharmacological activities. researchgate.net Among these, this compound and its derivatives have emerged as promising candidates in the search for new anticancer agents. researchgate.netcymitquimica.com Their potential is attributed to various mechanisms, including the ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and regulate autophagy in cancer cells. researchgate.net The core structure of chalcones allows for straightforward chemical modification, enabling the synthesis of numerous derivatives with potentially enhanced efficacy and selectivity against cancer cells. researchgate.netmdpi.com Research has focused on creating hybrid molecules that combine the chalcone (B49325) scaffold with other pharmacologically active moieties to improve their anticancer effects. mdpi.com
The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for determining the concentration at which a compound can inhibit the proliferation of cancer cells by 50% (IC₅₀), a key indicator of its cytotoxic potency.
Derivatives of this compound have demonstrated notable activity against breast cancer cell lines. In one study, a series of chloro chalcone derivatives were synthesized and tested for their anticancer properties. rasayanjournal.co.in One particular derivative, (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (referred to as chalcone 3 in the study), showed high activity against the T47D breast cancer cell line with an IC₅₀ value of 0.34 µg/mL. rasayanjournal.co.in It also displayed significant cytotoxicity against the MCF-7 cell line, with an IC₅₀ of 0.8 µg/mL. rasayanjournal.co.in
Another study investigated the anticancer activity of (E)-2',4'-dihydroxy-4-chlorochalcone (a chalcone D derivative) and found it to be the most active against the T47D cell line among the tested compounds, with an IC₅₀ of 42.66 μg/mL. ugm.ac.idresearchgate.netkemdikbud.go.id The cytotoxicity of chalcone derivatives is influenced by the types and positions of substituents on their aromatic rings. researchgate.net
| Compound | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | T47D | 0.34 µg/mL | rasayanjournal.co.in |
| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 0.8 µg/mL | rasayanjournal.co.in |
| (E)-2',4'-dihydroxy-4-chlorochalcone | T47D | 42.66 µg/mL | ugm.ac.idresearchgate.netkemdikbud.go.id |
The anticancer potential of this compound derivatives extends to colon cancer. Research has shown that (E)-4'-hydroxy-4-chlorochalcone (a chalcone C derivative) was the most active against the WiDr colon cancer cell line, exhibiting an IC₅₀ value of 20.42 μg/mL. ugm.ac.idresearchgate.netkemdikbud.go.id Another chloro chalcone derivative, (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was also effective against the WiDr cell line, with an IC₅₀ of 5.98 µg/mL. rasayanjournal.co.in
Studies on the HCT116 colon cancer cell line have also been conducted. While specific data for this compound itself is limited, related chalcone derivatives have shown activity. For instance, Licochalcone C, another chalcone compound, inhibited the growth of HCT116 cells. nih.gov The antiproliferative effect of halogenated chalcones in HCT116 cells has been associated with cell cycle arrest at the G2/M phase. mdpi.com Furthermore, various 2ʹ-hydroxy chalcones have been tested on HCT116 cells, showing a range of cytotoxic potentials. nih.gov
| Compound | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| (E)-4'-hydroxy-4-chlorochalcone | WiDr | 20.42 µg/mL | ugm.ac.idresearchgate.netkemdikbud.go.id |
| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | WiDr | 5.98 µg/mL | rasayanjournal.co.in |
The cytotoxic effects of compounds incorporating the this compound structure have been observed in cervical and gastric cancer cells. A synthesized hybrid molecule containing a this compound moiety demonstrated high activity against the HeLa cervical cancer cell line and the SGC7901 gastric cancer cell line, with IC₅₀ values of 0.190 µM and 0.410 µM, respectively. mdpi.com Another chloro chalcone derivative also showed activity against HeLa cells, with an IC₅₀ of 4.78 µg/mL. rasayanjournal.co.in The search for new drugs to inhibit the growth of tumor cells like HeLa is urgent, as current treatments have limitations. mdpi.com
| Compound | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| This compound-N-aryl piperazine (B1678402) hybrid | HeLa | 0.190 µM | mdpi.com |
| This compound-N-aryl piperazine hybrid | SGC7901 | 0.410 µM | mdpi.com |
| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HeLa | 4.78 µg/mL | rasayanjournal.co.in |
The anticancer effects of this compound and its derivatives are not solely due to cytotoxicity but are also rooted in their ability to trigger specific cellular mechanisms that lead to cancer cell death. researchgate.net One of the most significant of these mechanisms is the induction of apoptosis. researchgate.netevitachem.com
Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. aging-us.com A hallmark of many cancers is the evasion of apoptosis, which allows for uncontrolled cell proliferation. aging-us.comunife.it Chalcones have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. evitachem.comunife.ituniba.it
This pathway is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). uniba.itfrontiersin.org The balance between these proteins is critical for determining a cell's fate. uniba.it Chalcone derivatives can induce apoptosis by altering this balance, often by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. uniba.itbiomolther.orgmdpi.com
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). aging-us.com Following MOMP, key pro-apoptotic factors are released from the mitochondria into the cytoplasm, most notably cytochrome c. aging-us.comfrontiersin.orgmdpi.com In the cytoplasm, cytochrome c binds to the apoptosis protease-activating factor-1 (Apaf-1), forming a multi-protein complex known as the apoptosome. aging-us.comnih.gov The apoptosome then recruits and activates an initiator caspase, caspase-9. mdpi.comnih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7. unife.itmdpi.com These executioner caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death. unife.itnih.gov
In Vitro Cytotoxicity Studies on Cancer Cell Lines
Mechanisms of Action in Anticancer Activity
Inhibition of Cell Proliferation
This compound has demonstrated notable antiproliferative activity across various cancer cell lines. Studies have shown that this compound can inhibit the growth of cancer cells, with its efficacy often being concentration- and time-dependent. nih.gov For instance, derivatives of this compound have been reported to inhibit the proliferation of T47D breast cancer and WiDr colon cancer cells. kemdikbud.go.idresearchgate.net The antiproliferative effects of chalcones, including this compound, are often attributed to their ability to interfere with critical cellular processes required for cell growth and division. hilarispublisher.com The presence and position of substituents on the chalcone scaffold, such as the chloro group in this compound, play a crucial role in determining the compound's cytotoxic potency. kemdikbud.go.idhilarispublisher.com
Cell Cycle Arrest (e.g., G2/M phase)
A key mechanism underlying the anticancer effects of this compound and its derivatives is the induction of cell cycle arrest, frequently observed at the G2/M phase. nih.govhilarispublisher.comnih.gov This disruption of the normal cell cycle progression prevents cancer cells from entering mitosis, ultimately leading to a halt in proliferation. nih.gov Research has shown that treatment with chalcone derivatives can cause an accumulation of cells in the G2/M phase in various cancer cell lines, including colon cancer and K562 leukemia cells. nih.govhilarispublisher.com This effect is often linked to the compound's interaction with the microtubule network, a critical component of the mitotic spindle. nih.gov
Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB, Nrf2)
This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer. evitachem.comnih.gov
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a crucial regulator of cell survival and proliferation. Some chalcones have been shown to interfere with this pathway, contributing to their anticancer activity. evitachem.com Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and induction of apoptosis. mdpi.comnih.gov
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer by promoting cell survival and proliferation. thieme-connect.com Chalcones have been identified as inhibitors of the NF-κB signaling pathway. nih.gov By blocking NF-κB activation, these compounds can suppress the expression of genes that drive tumor progression. nih.govthieme-connect.com
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. researchgate.net While some studies suggest that activation of Nrf2 can be protective, its role in cancer is complex. Certain chalcone derivatives have been observed to modulate Nrf2 levels. nih.gov For instance, in some cancer cells, a chalcone derivative was found to initially increase and then decrease Nrf2 levels, suggesting a complex regulatory mechanism that could contribute to its antiproliferative effects. nih.gov The interaction between Nrf2 and other pathways like PI3K/Akt and NF-κB is an area of active investigation. researchgate.netnih.gov
Interaction with Molecular Targets (e.g., ABCG2, Tubulin, VEGF, EGFR, MET, p53, CDC25B)
The anticancer activity of this compound is linked to its interaction with various molecular targets within cancer cells. researchgate.net
Tubulin: One of the most well-documented targets for many chalcones is tubulin. nih.gov By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. nih.govnih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Other Molecular Targets: The anticancer potential of chalcones is also associated with their ability to interact with a range of other molecular targets. researchgate.net These include the ATP-binding cassette transporter G2 (ABCG2), which is involved in multidrug resistance, vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are crucial for angiogenesis, and the epidermal growth factor receptor (EGFR). researchgate.net Additionally, interactions with the MET proto-oncogene, the tumor suppressor p53, and the cell division cycle 25B (CDC25B) phosphatase have been implicated in the anticancer mechanisms of chalcones. researchgate.net
In Vivo Anticancer Efficacy in Animal Models (e.g., Xenograft Models)
The anticancer potential of chalcone derivatives, including those structurally related to this compound, has been evaluated in in vivo animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice. nih.govnih.gov These studies provide crucial evidence for the translation of in vitro findings to a whole-organism setting.
Chalcone-indole hybrids have been shown to inhibit tumor growth in a HepG2 hepatocarcinoma mouse model. nih.gov Similarly, other chalcone derivatives have demonstrated the ability to inhibit tumor growth in xenograft models of melanoma and breast cancer. nih.govrsc.org In some cases, these compounds have shown efficacy without causing apparent toxicity to the host animal. nih.gov For instance, a chalcone derivative, when administered to mice with xenograft tumors, led to a significant reduction in tumor mass. rsc.org These in vivo studies often corroborate the in vitro mechanistic findings, such as the induction of G2/M phase arrest and inhibition of tubulin polymerization. nih.govnih.gov
Antimicrobial Properties of this compound
Beyond its anticancer effects, this compound has also been investigated for its antimicrobial properties. biosynth.com
Antibacterial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. biosynth.com It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). biosynth.com The antibacterial action of chalcones is thought to be related to their chemical structure, particularly the α,β-unsaturated keto group, which can react with biological nucleophiles within the bacterial cell. researchgate.net
Table 1: Summary of In Vitro Anticancer Activity of this compound Derivatives
| Cell Line | Cancer Type | Observed Effects | Reference(s) |
| T47D | Breast Cancer | Inhibition of cell proliferation | kemdikbud.go.idresearchgate.net |
| WiDr | Colon Cancer | Inhibition of cell proliferation, Most active among tested chalcones | kemdikbud.go.idresearchgate.net |
| Caco-2 | Colon Cancer | Concentration and time-dependent cytotoxicity, G2/M phase cell cycle arrest | nih.gov |
| K562 | Leukemia | G2/M phase cell cycle arrest | hilarispublisher.com |
| HepG2 | Hepatocellular Carcinoma | Inhibition of tumor growth in xenograft model | nih.gov |
| A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | Various | Potent antiproliferation activity | nih.gov |
Table 2: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Activity | Reference(s) |
| Staphylococcus aureus | Positive | Inhibitory | biosynth.com |
| Enterococcus faecalis | Positive | Inhibitory | biosynth.com |
| Escherichia coli | Negative | Inhibitory | biosynth.com |
| Pseudomonas aeruginosa | Negative | Inhibitory | biosynth.com |
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Antifungal Activity
Chalcones, as a class of compounds, are recognized for their potential antifungal properties. smolecule.comnih.govresearchgate.net The presence of the α,β-unsaturated keto group is a key structural feature responsible for their biological activities, including their action against fungi. nih.gov
In a study investigating a series of chalcone derivatives, a 4-chloro derivative demonstrated significant antifungal activity against the dermatophyte Microsporum gypseum. nih.gov In fact, its activity was found to be superior to the standard antifungal drug, ketoconazole. nih.gov However, in the same study, the tested compounds did not show activity against Candida albicans or Aspergillus niger. nih.gov This suggests a degree of selectivity in the antifungal action of these chalcone derivatives.
The search for new antifungal agents is driven by the increasing incidence of fungal resistance to existing treatments. nih.gov The promising activity of this compound and its analogs against specific fungal pathogens highlights their potential as lead molecules for the development of new antifungal therapies. nih.gov
Table 3: Antifungal Activity of a 4-Chloro Chalcone Derivative
| Fungal Species | Activity Compared to Ketoconazole | Reference |
|---|---|---|
| Microsporum gypseum | Superior | nih.gov |
| Candida albicans | No activity | nih.gov |
| Aspergillus niger | No activity | nih.gov |
Antimalarial Activity
Chalcones have emerged as a promising class of compounds in the search for new antimalarial agents, showing activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. researchgate.netd-nb.info The antimalarial potential of this compound has been explored through the synthesis of hybrid molecules. For instance, a series of hybrids combining this compound with the known antimalarial drug chloroquine (B1663885) were designed and evaluated for their efficacy. researchgate.net
The structural features of chalcones play a crucial role in their antimalarial activity. psu.edu The presence of certain substituents on the aromatic rings can significantly influence their potency. psu.edu For example, studies on various chalcone derivatives have shown that the properties of ring B, such as the size and hydrophobicity of substituents, are critical parameters for in vitro antimalarial activity against chloroquine-resistant P. falciparum. psu.edu
Derivatives of this compound have also been investigated. Chloro-pyrazolines synthesized from a 4-chloro chalcone derivative were tested for their antimalarial activity against P. falciparum strain 3D7. tjpr.org One of the synthesized pyrazolines exhibited a half-maximal inhibitory concentration (IC50) of 5.55 µM, indicating good antimalarial potential. tjpr.org This highlights the utility of the this compound scaffold in developing new antimalarial compounds. researchgate.nettjpr.org
Antileishmanial and Antitrypanosomal Activity
Chalcones have demonstrated significant potential as agents against kinetoplastid parasites, including those responsible for leishmaniasis and trypanosomiasis. hilarispublisher.comacs.org Research has shown that chalcone derivatives can exhibit both leishmanicidal and trypanocidal activities. hilarispublisher.com The position of substituents on the chalcone structure appears to be critical for these antiprotozoal effects. hilarispublisher.com
Studies have highlighted that even unsubstituted chalcone can show pronounced leishmanicidal and trypanocidal activity at low concentrations without being toxic to host cells. hilarispublisher.com This suggests that the core chalcone structure is a valuable pharmacophore for the development of new treatments for these neglected parasitic diseases. nih.govmdpi.comaau.orgresearchgate.net
While specific studies focusing solely on this compound's antileishmanial and antitrypanosomal activity are limited in the provided context, the broader class of chalcones shows considerable promise. For example, some chalcones have shown good antitrypanosomal and antileishmanial activity, while related flavanones were inactive. nih.govmdpi.comaau.orgresearchgate.net This underscores the importance of the chalcone scaffold in this therapeutic area.
Anti-inflammatory Effects of this compound
This compound and its derivatives have been investigated for their anti-inflammatory properties. hilarispublisher.comnih.gov The anti-inflammatory effects of chalcones are often attributed to their ability to modulate various inflammatory pathways. sci-hub.se
One of the key mechanisms underlying the anti-inflammatory action of chalcones is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). sci-hub.se By inhibiting COX, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. sci-hub.se For example, 4-fluoro chalcone has been shown to exert its anti-inflammatory effect through the inhibition of COX and subsequent reduction in prostaglandin (B15479496) formation. sci-hub.se
Furthermore, some chalcones have demonstrated the ability to suppress the release of chemical mediators from inflammatory cells like mast cells and neutrophils. nih.gov For instance, certain chalcones have shown potent inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from rat peritoneal mast cells. nih.gov Almost all chalcones studied in one report, along with a related flavanone, exhibited strong inhibitory effects on the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils. nih.gov
The presence of electron-withdrawing groups, such as a chloro group, on the chalcone moiety has been associated with increased anti-inflammatory activity. hilarispublisher.com For example, a '4-fluoro/4-chloro chalcone' derivative showed more activity than the standard drug indomethacin (B1671933) in one study. hilarispublisher.com Another study reported that 2',5'-dihydroxy-4-chlorochalcone (B1247477) showed remarkable inhibitory effects on hind-paw edema in mice. nih.gov These findings suggest that the anti-inflammatory effects of these compounds are mediated, at least in part, through the suppression of chemical mediators released from mast cells and neutrophils. nih.gov
Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase, COX-2, iNOS)
Neuroprotective Potential and Central Nervous System Activities
Chalcones are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease due to their neuroprotective properties. nih.gov
Alzheimer's disease is a progressive neurodegenerative disorder. tandfonline.com The pathology is complex, involving factors like amyloid-beta plaque aggregation and reduced levels of the neurotransmitter acetylcholine (B1216132). lilly.comarchivesofmedicalscience.com
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. bmbreports.org Research suggests that certain compounds can interfere with this aggregation process. For instance, some peptides have been designed to inhibit Aβ aggregation and have been shown to reduce plaque levels in animal models. nih.gov While direct studies on this compound's effect on Aβ aggregation are limited in the provided results, the broader class of chalcones is being explored for neuroprotective effects, which often involves targeting Aβ pathology. nih.gov
Inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease to increase acetylcholine levels in the brain. mdpi.com A series of tertiary amine derivatives of chlorochalcone (B8783882) have been synthesized and evaluated for their ability to inhibit AChE and BChE. tandfonline.comnih.gov These studies revealed that all tested compounds showed moderate to potent inhibitory activity against AChE, with some demonstrating high selectivity for AChE over BChE. tandfonline.comnih.gov The position of the chlorine atom on the chalcone structure was found to significantly influence the inhibitory activity and selectivity. tandfonline.comnih.gov One particular derivative, compound 4l, exhibited a very potent inhibitory activity against AChE with an IC50 value of 0.17 ± 0.06 µmol/L and a selectivity of 667.2-fold for AChE over BChE. tandfonline.comnih.govresearchgate.net
| Compound | Target Enzyme | IC50 Value (µmol/L) | Selectivity (AChE/BChE) | Reference |
|---|---|---|---|---|
| Tertiary amine derivatives of chlorochalcone (general) | AChE | Moderate to potent inhibition | Some possessed high selectivity | tandfonline.comnih.gov |
| Compound 4l | AChE | 0.17 ± 0.06 | 667.2 | tandfonline.comnih.govresearchgate.net |
Reduction of Beta-Amyloid Plaque Aggregation
Anti-anxiety and Antidepressant Effects
Chalcones are recognized as a promising scaffold for developing new drugs with actions on the central nervous system (CNS). nih.gov While research specifically isolating the effects of this compound is ongoing, studies on related chalcone derivatives have indicated potential anxiolytic and antidepressant-like activities. nih.govresearchgate.net
Anxiety, depression, and pain are highly prevalent conditions, and current pharmacotherapies often have undesirable side effects, creating a need for novel therapeutic agents. nih.gov The endogenous GABAergic, serotonergic, and opioid systems are key regulators of these conditions. nih.gov For instance, GABA type A (GABAA) receptors are targets for anxiolytic drugs, the 5-HT1A serotonin (B10506) receptor subtype is implicated in depression and anxiety, and the μ-opioid receptor is a primary target for analgesics. nih.gov
In vivo studies on various chalcone derivatives have shown promising results. For example, 5′-methyl-2′-hydroxychalcone demonstrated anxiolytic-like effects in a plus-maze test in mice, while the core chalcone nucleus itself revealed antidepressant-like activity in the tail suspension test. nih.govresearchgate.net Another derivative, 2,4-dichloro-2´-hydroxyl-4´,6´-diisoprenyloxychalcone (DHIPC), significantly reduced immobility time in forced swimming and tail suspension tests in mice, suggesting a potent antidepressant-like effect. nih.gov The mechanism for DHIPC is believed to be linked to its ability to significantly increase the concentrations of the neurotransmitters serotonin and noradrenalin in the hippocampus, hypothalamus, and cortex of the brain. nih.gov
These findings suggest that the chalcone structure is a viable starting point for the development of new CNS-active drugs. nih.govresearchgate.net
Analgesic and Antinociceptive Activity
Chalcones are known to possess analgesic and antinociceptive properties. researchgate.net The α,β-unsaturated ketone group present in the chalcone structure is considered a key pharmacophoric entity responsible for many of its biological activities. researchgate.net
Studies have evaluated various synthetic chalcones for their effectiveness in pain models. In one study, the novel compound 5′-methyl-2′-hydroxy-3′-nitrochalcone showed significant antinociceptive activity in both chemical (writhing test) and thermal (hot-plate test) models of nociception. nih.govresearchgate.net Another investigation into eleven different chalcones found that several compounds produced potent, dose-related antinociception in the writhing test in mice, with 3,4-Dichlorochalcone being the most effective. researchgate.net This compound was found to inhibit the second (inflammatory) phase of the formalin pain test, indicating anti-inflammatory involvement in its analgesic effect. researchgate.net
The antinociceptive effects of chalcones may be linked to the electronic properties of their substituent groups. researchgate.net Research on the synthetic chalcone flavokawin B demonstrated pronounced antinociception in both chemical and thermal pain models, suggesting both peripheral and central analgesic activity that is not mediated by opioid receptors. nih.gov
| Compound | Test Model | Observed Effect | Reference |
|---|---|---|---|
| 5′-methyl-2′-hydroxy-3′-nitrochalcone | Writhing and Hot Plate Tests | Exhibited antinociceptive activity | nih.govresearchgate.net |
| 3,4-Dichlorochalcone | Writhing and Formalin Tests | Potent antinociception; inhibited inflammatory phase of formalin test | researchgate.net |
| Flavokawin B | Acetic Acid-induced Writhing, Formalin Test, Hot Plate Test | Produced significant antinociception via peripheral and central pathways | nih.gov |
Antioxidant Activity
This compound and its derivatives have demonstrated notable antioxidant properties, which are crucial for protecting against cellular damage caused by oxidative stress. ontosight.aismolecule.com This activity is often attributed to their chemical structure, which allows them to neutralize harmful free radicals.
Free Radical Scavenging Activity (e.g., DPPH assay)
The antioxidant capacity of chlorochalcones is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH method is a widely used in vitro model to assess antioxidant efficacy. researchgate.net In this assay, the stable DPPH radical, which has a characteristic absorbance at around 517 nm, is reduced by an antioxidant compound, leading to a loss of color that can be measured spectrophotometrically. researchgate.netnih.gov The degree of discoloration indicates the scavenging potential of the tested compound. researchgate.net
Research has shown that chlorochalcone derivatives exhibit significant free radical scavenging activity. One study reported a half-maximal inhibitory concentration (IC50) value of 45.99 ppm for 2'-hydroxy-5'-chloro-4-methoxychalcone in the DPPH assay, indicating very strong antioxidant potential. unmul.ac.id This activity is attributed to the presence of substituent groups like hydroxyl, methoxy (B1213986), and chloro groups, along with the reactive keto-ethylene system. unmul.ac.id
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| 2'-hydroxy-5'-chloro-4-methoxychalcone | DPPH Scavenging | 45.99 ppm | unmul.ac.id |
Role in Reducing Oxidative Stress
Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, leading to damage to biomolecules like lipids, proteins, and DNA. rasayanjournal.co.in This process is implicated in the development of numerous chronic diseases. rasayanjournal.co.in Antioxidants like this compound can mitigate oxidative stress by neutralizing these free radicals. ontosight.ai
Studies on chalcone derivatives have demonstrated their ability to reduce oxidative stress in biological systems. For instance, a study on a chalcone derivative for treating periodontitis in rats showed that it attenuated oxidative stress by reducing the expression of inducible nitric oxide synthase (iNOS) and increasing the expression of superoxide (B77818) dismutase (Sod). nih.gov In another context, a chalcone derivative was found to improve the function of pancreatic endocrine tissues by decreasing oxidative stress through its free radical scavenging activity. interesjournals.org These findings underscore the potential of chalcones to protect cells and tissues from oxidative damage. ontosight.ai
Other Reported Biological Activities
Antidiabetic Activity
Chalcones, as precursors to flavonoids, have been widely investigated for their potential as antidiabetic agents. interesjournals.orgnih.gov They can exert their effects through various mechanisms and by acting on multiple therapeutic targets involved in glucose metabolism. nih.gov
Research has shown that chalcone derivatives can inhibit key enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. frontiersin.orgmdpi.com Inhibition of these enzymes delays glucose absorption and helps to manage postprandial hyperglycemia. mdpi.com For example, 4-methoxychalcone (B190469) significantly attenuated the increase in blood sugar after glucose loading in diabetic mice. mdpi.com Other studies have identified chalcones that show inhibitory effects on α-amylase and potent inhibition of α-glucosidase. frontiersin.org
Beyond enzyme inhibition, the antidiabetic effects of chalcones have been attributed to their ability to enhance insulin (B600854) secretion, improve insulin resistance, and modulate various signaling pathways. nih.govfrontiersin.org Targets such as Protein Tyrosine Phosphatase 1B (PTP1B), Peroxisome Proliferator-activated Receptor-gamma (PPARγ), and AMP-activated Protein Kinase (AMPK) have been identified as being modulated by chalcones. nih.gov The presence of hydroxyl groups on the chalcone skeleton is generally considered to improve their antidiabetic activity. nih.gov
Anti-ulcer Effects
Chalcones, as a class of compounds, have been recognized for their gastroprotective properties. mdpi.com One notable example is sofalcone, a chalcone derivative that has been used clinically as an anti-ulcer agent. mdpi.com Its mechanism of action involves enhancing the production of mucosal prostaglandin, which plays a crucial role in protecting the stomach lining. mdpi.com Chalcones have also been used in the treatment of gastric and duodenal ulcers. escholarship.org While the broader class of chalcones has established anti-ulcer effects, specific research focusing solely on the anti-ulcer properties of this compound is an area for further investigation.
Immunosupportive Potential
The immunomodulatory properties of chalcones have been reported, suggesting they can influence the activity of the immune system. escholarship.orgacs.org These compounds have been shown to possess anti-inflammatory and anti-allergic activities. sci-hub.se The anti-inflammatory effects of chlorinated chalcone derivatives are linked to the inhibition of inflammatory mediators such as TNF-α, NO, COX-2, and various interleukins. sci-hub.se The core chalcone structure contains an α,β-unsaturated carbonyl system which is reactive and contributes to its biological activities. sci-hub.se While the general class of chalcones exhibits immunosupportive potential, dedicated studies on the specific immunomodulatory effects of this compound are needed to fully elucidate its role.
Modulation of P-glycoprotein (P-gp) Mediated Multi-Drug Resistance
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.net P-gp functions as an efflux pump, removing cytotoxic drugs from cancer cells and reducing their efficacy. researchgate.net Research has shown that certain chalcone derivatives can act as P-gp inhibitors. researchgate.net For instance, methoxylated chalcones with basic functionalities have demonstrated notable P-gp inhibitory activity. researchgate.net One highly active compound exhibited a 50% P-gp inhibition (IC50) at a concentration of 1 µM. researchgate.net The modulation of P-gp by flavonoids, the class of compounds to which chalcones belong, is a promising strategy to overcome MDR in cancer cells. researchgate.net While the potential for chalcones to modulate P-gp is established, further research is required to specifically determine the efficacy and mechanism of this compound in this context.
Inhibition of Histone Deacetylases (HDACs)
The inhibition of histone deacetylases (HDACs) has become a key strategy in the development of new cancer therapies. mdpi.com HDACs are enzymes that play a critical role in the regulation of gene expression. Some chalcone derivatives have been identified as HDAC inhibitors. mdpi.com For example, certain β-substituted chalcones have shown preferential inhibition of HDAC1 and HDAC2 over HDAC3. mdpi.com One particular derivative demonstrated a time-dependent selective inhibition of HDAC2 with an IC50 value of 0.170 µM, compared to its much higher IC50 values for HDAC1 (2.740 µM) and HDAC3 (~50 µM). mdpi.com This indicates that specific structural modifications on the chalcone scaffold can lead to selective HDAC inhibition. The potential for this compound as an HDAC inhibitor warrants further specific investigation.
| Derivative | Target HDAC | IC50 (µM) | Selectivity |
| β-substituted chalcone | HDAC2 | 0.170 | Selective vs HDAC1 & HDAC3 |
| β-substituted chalcone | HDAC1 | 2.740 | |
| β-substituted chalcone | HDAC3 | ~50 |
This table presents data on the inhibitory activity of a specific β-substituted chalcone derivative against different HDAC isoforms. mdpi.com
Enzyme Inhibition (e.g., Human pancreatic α-amylase)
Human pancreatic α-amylase (HPA) is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Chalcone derivatives have been investigated as potential α-amylase inhibitors. researchgate.net In one study, a series of novel chalcone analogs were synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net Two of the synthesized compounds, 3d and 3e, showed significant inhibition with IC50 values of 1.79 ± 0.12 µg/mL and 1.75 ± 0.05 µg/mL, respectively, which were comparable to the standard drug acarbose (B1664774) (IC50 = 1.53 ± 0.20 µg/mL). researchgate.net Molecular docking studies suggested that these inhibitors bind strongly to the active site of human pancreatic α-amylase. researchgate.net Another study on chalconeimine derivatives also identified a compound with high α-amylase inhibition (85.23% at 100 µg/mL). nih.gov
| Compound | α-Amylase IC50 (µg/mL) |
| Compound 3d | 1.79 ± 0.12 |
| Compound 3e | 1.75 ± 0.05 |
| Acarbose (Standard) | 1.53 ± 0.20 |
This table shows the in vitro α-amylase inhibitory activity of two chalcone analogs compared to the standard drug acarbose. researchgate.net
Structure Activity Relationship Sar Studies and Computational Insights
Influence of Chlorine Substitution on Biological Activity
The presence and position of a chlorine atom on the chalcone (B49325) framework are pivotal in defining its bioactivity. The 4'-chloro substitution, in particular, has been a subject of extensive study.
The chlorine atom at the 4'-position of the chalcone scaffold acts as an electron-withdrawing group primarily through its inductive effect. This electronic influence is a key determinant of the molecule's reactivity and biological properties. mdpi.com Computational studies using conceptual Density Functional Theory (DFT) have shown that chalcones featuring a chlorine substituent in the 4-position are generally among the most electrophilic and softest in a series of chlorinated chalcones. scirp.org This increased electrophilicity is a crucial factor for the compound's interaction with biological nucleophiles. The introduction of halogens is a known strategy to enhance the biological activity of α,β-unsaturated ketones. juniperpublishers.com
The enhanced electrophilic character of the α,β-unsaturated carbonyl system in 4'-Chlorochalcone (B1662104) makes it susceptible to Michael-type addition reactions with nucleophilic residues, such as the thiol groups of cysteine in proteins. sci-hub.seresearchgate.net This reactivity is believed to be a primary mechanism for many of its biological effects, including the inhibition of various enzymes and signaling pathways. researchgate.net
The position of the chlorine atom significantly affects the compound's activity and selectivity. Studies on a series of chlorochalcones with tertiary amine side chains revealed that the substitution position of chlorine markedly influenced their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comnih.gov For instance, molecular docking and kinetic studies of potent inhibitors from this series suggest that the molecule can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. tandfonline.comnih.gov Furthermore, replacing the α,β-unsaturated ketone group, as seen in the conversion to pyrazoline derivatives, leads to a dramatic decrease in AChE inhibitory potency, highlighting the critical role of this reactive moiety in biological interactions. nih.gov
Electron-Withdrawing Properties
Effects of Other Substituents on the Chalcone Scaffold
While the 4'-chloro substitution is a key feature, the addition of other functional groups to either aromatic ring of the chalcone scaffold can further modulate biological activity.
Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are common substituents whose effects are highly dependent on their position on the chalcone rings.
Hydroxyl Groups: The presence of hydroxyl groups can be crucial for activity. For example, a 2'-hydroxy group is often considered important for anti-inflammatory effects. mdpi.com In some studies, the introduction of a hydroxyl group at the ortho position of ring A (relative to the carbonyl group) showed a promising role in AChE inhibition. nih.gov The antioxidant activity of chalcones is also significantly influenced by hydroxyl substitution, with a 3,4-dihydroxy pattern on ring B often leading to high activity. mdpi.com
Methoxy Groups: Methoxy groups generally increase the lipophilicity of the compound, which can enhance permeability across cell membranes and potentially lead to more potent activity. core.ac.uk However, their effect is not always straightforward. In studies on cholinesterase inhibitors, the introduction of a methoxy group resulted in decreased AChE activity compared to the hydroxyl equivalent. nih.gov In other cases, polymethoxychalcones have demonstrated potent anti-inflammatory effects. nih.gov The position is again critical, with some studies indicating that methoxy groups at the meta position enhance activity, while ortho or para substitution can decrease it. sci-hub.se
| Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | 2'-position (Ring A) | Important for anti-inflammatory activity. | mdpi.com |
| Hydroxyl (-OH) | ortho to carbonyl (Ring A) | Promising for AChE inhibition. | nih.gov |
| Dihydroxy (-OH) | 3,4-position (Ring B) | High antioxidant activity. | mdpi.com |
| Methoxy (-OCH3) | General | Increases lipophilicity, potentially enhancing cell permeability. | core.ac.uk |
| Methoxy (-OCH3) | General | Decreased AChE activity compared to hydroxyl counterparts. | nih.gov |
| Methoxy (-OCH3) | meta-position | Enhanced anti-inflammatory activity. | sci-hub.se |
| Methoxy (-OCH3) | ortho or para-position | Decreased anti-inflammatory activity. | sci-hub.se |
Besides chlorine, other halogens and the nitro group are frequently used to modify the chalcone scaffold.
Halogen Groups: The introduction of other halogens like fluorine and bromine often contributes favorably to biological activity. juniperpublishers.com Compounds with chloro, dichloro, and fluoro groups have shown significant antifungal and antibacterial activities. alliedacademies.org Specifically, 2-bromo substitution on one phenyl ring combined with a 2',5'-dihydroxy moiety on the other resulted in strong anti-proliferative activity. core.ac.uk
Nitro Groups: The nitro group is a strong electron-withdrawing substituent. pharmatutor.org Its presence can significantly impact biological activity, although the effect can be complex. For example, a 2-nitro-2',5'-dihydroxychalcone was found to have strong anti-proliferative effects. core.ac.uk In another study, a nitro group at the para position of a chalcone analog showed activity against the Tobacco Mosaic Virus (TMV). nih.gov However, introducing a nitro group at the ortho or para positions was also reported to decrease anti-inflammatory activity. sci-hub.se
| Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Bromo (-Br) | 2-position (Ring B) with 2',5'-dihydroxy | Strong anti-proliferative activity. | core.ac.uk |
| Fluoro (-F), Chloro (-Cl) | General | Enhanced antifungal and antibacterial activity. | juniperpublishers.comalliedacademies.org |
| Nitro (-NO2) | 2-position (Ring B) with 2',5'-dihydroxy | Strong anti-proliferative activity. | core.ac.uk |
| Nitro (-NO2) | para-position | Activity against Tobacco Mosaic Virus (TMV). | nih.gov |
| Nitro (-NO2) | ortho or para-position | Decreased anti-inflammatory activity. | sci-hub.se |
The incorporation of a tertiary amine side chain is a widely explored strategy, particularly in the development of cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov
The structure of the amine and the length of the alkyl spacer connecting it to the chalcone core are critical determinants of potency and selectivity. mdpi.com Studies have shown that the type of tertiary amine (e.g., dimethylamine (B145610), diethylamine, pyrrolidine (B122466), piperidine) significantly alters AChE inhibitory activity. nih.govmdpi.com For instance, one study found the order of potency to be pyrrolidine > piperidine (B6355638) > dimethylamine > diethylamine. mdpi.com
Furthermore, the position of this side chain on the chalcone phenyl ring has a major effect on inhibitory activity and selectivity for AChE over BuChE. nih.gov Para-substituted chalcones often exhibit higher AChE inhibitory potential. mdpi.com The replacement of these amine functionalities with amides, alkyl, or alkenyl groups typically results in a loss of activity, underscoring the importance of the tertiary amine group for this specific biological target. mdpi.comnih.gov
| Modification | Detail | Observed Effect on AChE Inhibition | Reference |
|---|---|---|---|
| Type of Tertiary Amine | Pyrrolidine | Most potent inhibition in one study. | mdpi.com |
| Piperidine | Potent inhibition. | mdpi.commdpi.com | |
| Dimethylamine | Moderate to potent inhibition. | mdpi.com | |
| Diethylamine | Less potent inhibition compared to others. | mdpi.com | |
| Position of Side Chain | para-position | Generally more potent inhibition. | mdpi.comnih.gov |
| meta-position | Less potent inhibition compared to para. | nih.gov | |
| Spacer Length (Carbon atoms) | Varies (e.g., n=2-6) | Markedly influences activity; optimal length depends on the specific amine. | mdpi.com |
| Scaffold Modification | Hydrogenation of α,β-double bond | Weakened or abrogated AChE inhibitory activity. | nih.govnih.gov |
Halogen and Nitro Group Effects
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and its target enzyme at the molecular level. cmu.ac.th
Ligand-Enzyme Binding Simulations
Molecular docking simulations have been employed to investigate the binding of this compound and its derivatives to various enzymes, providing insights into their potential inhibitory activities. For instance, docking studies of newly designed chlorochalcone (B8783882) derivatives with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer, have been performed. cmu.ac.th These simulations help in predicting the binding affinity, with more negative binding energy values indicating a more stable ligand-enzyme complex. researchgate.net
In a study involving chlorochalcone derivatives and their anti-cancer potential against MCF-7 breast cancer cells, molecular docking was used to analyze their interaction with the COX-2 enzyme. cmu.ac.th The results indicated that the designed chlorochalcones were able to bind to the active site of the COX-2 enzyme. cmu.ac.th Similarly, docking studies of various chalcone derivatives, including those with a chloro-substituent, have been conducted against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. rasayanjournal.co.in For example, a chalcone derivative demonstrated a binding energy of -7.5 kcal/mol with the EGFR receptor. rasayanjournal.co.in
Another study focused on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov Molecular docking experiments predicted the binding affinities and interactions of several chalcone derivatives with the MPO active site. The docking results showed favorable binding energies for all tested compounds. nih.gov
Furthermore, the structural similarity of chalcones to known monoamine oxidase B (MAO-B) inhibitors has prompted docking studies of various chalcone analogues with this enzyme, which is a target for neurodegenerative diseases. nih.gov These simulations aim to understand the interaction modes and the influence of different substituents on the molecule's potency. nih.gov
The table below summarizes the binding affinities of selected chalcone derivatives against different enzyme targets as reported in various studies.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
| Chlorochalcone Derivative A | COX-2 | Not explicitly stated, but shown to bind to the active site. cmu.ac.th |
| Chalcone 3 (with p-OCH3 and chloro substitution) | EGFR | -7.5 rasayanjournal.co.in |
| 4,4'-difluorochalcone | Myeloperoxidase (MPO) | -8.4 nih.gov |
| Para-chlorochalcone | COX-2 | -8.84 biomedres.us |
| Para-chlorochalcone | COX-1 | -7.16 biomedres.us |
This table is for illustrative purposes and includes data for various chalcone derivatives, including those with chloro substitutions, to provide context for the binding potential of this class of compounds.
Identification of Key Interactions (Hydrogen Bonding, π-π Interactions)
The stability of the ligand-enzyme complex is governed by various non-covalent interactions, including hydrogen bonds and π-π stacking interactions. tandfonline.com Molecular docking studies are crucial for identifying these key interactions between this compound and the amino acid residues within the active site of a target enzyme. mdpi.com
For instance, in the docking study of chlorochalcone derivatives with the COX-2 enzyme, it was found that the compounds were able to bind to the main amino acid residues, namely Arg120 and Tyr355, at the active site. cmu.ac.ththaiscience.info The interaction of a chalcone derivative with the EGFR receptor was stabilized by two hydrogen bonds: one between the oxygen atom of the carbonyl group and the MET769 residue, and another between the oxygen atom on a methoxy group and the LYS721 residue. rasayanjournal.co.in
In the case of myeloperoxidase inhibition, the most potent chalcone derivative was found to form key hydrogen bonds with Gln91 and His95 residues in the active site. nih.gov Halogen interactions involving the fluorine atoms were also observed, contributing to its enhanced inhibitory activity. nih.gov The interaction between chalcone derivatives and monoamine oxidase B (MAO-B) has also been analyzed, focusing on how different substitutions on the chalcone scaffold affect these interactions. nih.gov
The nature and number of these interactions are critical for the binding affinity and selectivity of the compound. The presence of specific functional groups on the chalcone structure can facilitate these interactions, thereby influencing its biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their biological effects. cmu.ac.th
A QSAR study was conducted on a series of 48 chalcone derivatives to model their cytotoxic activity against human breast cancer cells (MCF-7). cmu.ac.th The goal was to develop a model that could be used to design new, more potent anti-cancer agents. cmu.ac.th The best QSAR model was selected based on several statistical parameters, including the correlation coefficient (R), the coefficient of determination (R²), and the predicted residual error sum of squares (PRESS). cmu.ac.th
Correlation with Steric and Electronic Parameters (e.g., Hammett Constants, logP)
The biological activity of chalcones is often correlated with their physicochemical properties, such as steric and electronic parameters. mdpi.com These parameters can be quantified and used in QSAR models to predict activity.
In the QSAR study of chalcone derivatives against MCF-7 cells, several descriptors were used to build the model, including electronic parameters (related to the distribution of electrons in the molecule) and the logarithm of the partition coefficient (logP), which is a measure of the compound's lipophilicity. cmu.ac.th The resulting QSAR equation was:
pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.ththaiscience.infocmu.ac.th
This equation indicates that the anticancer activity (expressed as pIC₅₀) is influenced by the charge on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the lipophilicity (Log P). cmu.ac.th This model was then used to predict the anticancer activities of new chlorochalcone derivatives. cmu.ac.th The study highlighted that modifying the chalcone structure with electron-withdrawing groups like -Cl can affect lipophilicity and, consequently, anticancer activity. researchgate.net
Computational Chemistry and In Silico Analysis
Computational chemistry and in silico analysis have become indispensable tools in drug discovery and development. nih.gov These methods allow for the prediction of various properties of molecules, including their biological activities and pharmacokinetic profiles, before they are synthesized in the laboratory. nih.govgreenstonebio.com
Prediction of Biological and Pharmacokinetic Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. greenstonebio.comresearchgate.net These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.govscielo.br
Several studies have utilized in silico tools to predict the ADMET properties of chalcone derivatives, including those with a chloro-substituent. researchgate.netnih.gov For example, the SwissADME web tool provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness. researchgate.net In one study, newly synthesized pyridine- and thiophene-containing chalcones were found to satisfy the ADME properties with no predicted toxicological risks. nih.gov Another study on chlorothiophene-based chalcone analogs indicated their potential for oral drug development based on ADMET analyses. researchgate.net
The pharmacokinetic profile of a compound, including its absorption and distribution, can be influenced by its lipophilicity. Computational models can predict these properties and help in the design of molecules with improved bioavailability. undikma.ac.id For instance, a study on a novel chalcone derivative predicted favorable ADME properties based on Lipinski's and Veber's rules. undikma.ac.idundikma.ac.id
The table below presents a summary of the types of properties predicted for chalcone derivatives in various in silico studies.
| Study Type | Predicted Properties |
| ADMET Analysis | Absorption, Distribution, Metabolism, Excretion, Toxicity researchgate.netnih.govresearchgate.net |
| Physicochemical Properties | Lipophilicity (logP), Molecular Weight, etc. cmu.ac.thresearchgate.net |
| Drug-Likeness | Compliance with Lipinski's Rule of Five, etc. researchgate.netresearchgate.net |
| Biological Activity | Anticancer, Antimicrobial, etc. cmu.ac.thnih.gov |
These computational approaches, in conjunction with experimental studies, play a vital role in the rational design and optimization of new chalcone-based therapeutic agents. mdpi.com
Density Functional Theory (DFT) Calculations for Molecular Descriptors
Density Functional Theory (DFT) has become a powerful tool in computational chemistry to investigate the electronic structure and reactivity of molecules like this compound. nih.gov By calculating various molecular descriptors, DFT provides insights into the molecule's stability, charge distribution, and potential sites for chemical reactions. These calculations are crucial for understanding the structure-activity relationship of chalcone derivatives. Typically, these theoretical studies involve optimizing the molecular geometry and then performing calculations using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) or 6-31G+(d,p) basis set. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors derived from DFT calculations. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of intramolecular charge transfer. For this compound and its derivatives, the HOMO-LUMO gap helps to explain their biological activities. researchgate.netcolab.ws Theoretical calculations for related chalcones have determined HOMO-LUMO gaps to be in the range of 3.28 to 4.0 eV, indicating significant potential for charge transfer within the molecules. nih.gov The distribution of these frontier orbitals shows that the HOMO is often located on the cinnamoyl system, while the LUMO is distributed across the entire molecule. This distribution is fundamental to understanding the charge transfer characteristics of the compound.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.05 |
Mulliken Atomic Charges
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides a picture of the electron distribution and helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). grafiati.com These charge distributions are vital for understanding a molecule's electrostatic interactions and predicting its reactivity towards other species.
| Atom | Calculated Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | -0.5 to -0.6 |
| Carbonyl Carbon (C=O) | +0.4 to +0.5 |
| Chlorine (Cl) | -0.1 to -0.2 |
| β-Carbon (Cβ) | -0.2 to -0.3 |
| α-Carbon (Cα) | -0.1 to -0.2 |
Note: Values are representative and can vary based on the specific derivative and calculation method.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attacks. nih.govnih.gov
For this compound, the MEP map typically shows:
Negative Potential (Red/Yellow): This region, rich in electrons, is located around the electronegative carbonyl oxygen atom. It represents the most likely site for an electrophilic attack. nih.govcolab.ws
Positive Potential (Blue): This electron-deficient region is generally found around the hydrogen atoms, particularly those on the aromatic rings. These areas are susceptible to nucleophilic attack. nih.gov
Neutral Potential (Green): This region indicates areas with a relatively neutral charge.
The MEP analysis visually confirms the information derived from Mulliken charges, providing a comprehensive picture of the molecule's reactivity landscape. researchgate.net It highlights the electrophilic character of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen, which are key features governing the chemical behavior of chalcones. nih.gov
Pharmacokinetic and Toxicological Considerations in Drug Development
Pharmacokinetic Profiles of Chalcone (B49325) Derivatives
Optimizing pharmacokinetic properties is a significant hurdle in the development of chalcone-based drugs. Many chalcone derivatives face limitations that affect their bioavailability and distribution to target sites.
Accelerated metabolism and elimination are frequently cited issues for chalcone derivatives, contributing to their suboptimal pharmacokinetic profiles nih.gov. The ADMET properties are crucial for understanding a molecule's fate after administration, providing insights into its effectiveness ajchem-a.com. Biotransformation pathways observed in plants and microorganisms for chalcones include hydroxylation, cyclization, O-demethylation, O-dealkylation, epoxidation, glycosylation, and hydrogenation researchgate.net. Furthermore, the potential for chalcone analogues to act as substrates or inhibitors of cytochrome P450 (CYP) enzymes is important for predicting drug-drug interactions and understanding pharmacokinetic implications acs.org.
A significant challenge for chalcone derivatives is their limited bioavailability mdpi.comjchr.org. This poor bioavailability, coupled with rapid metabolism and clearance, often results in a short duration of action, thereby restricting their therapeutic efficacy nih.govrsc.org. While synthetic chalcones have been extensively studied, the bioavailability of naturally occurring chalcones remains a notable limitation mdpi.com. Some studies suggest that prenylated chalcone derivatives may be bioavailable but exhibit low bioaccessibility mdpi.com. Efforts to improve the physicochemical properties of chalcone derivatives are considered essential steps for their further development as lead molecules or drug candidates mdpi.com.
Table 1: Pharmacokinetic Properties of Chalcone Derivatives (Illustrative Data from Studies)
| Compound Class/Example | Predicted Bioavailability | Absorption Status | Distribution Notes | Reference |
| Chalcone Derivatives | Low | Limited | Low distribution | nih.gov |
| Chalcone Analogues | Favorable | High (predicted) | Adheres to Lipinski's/Veber's rules | acs.org |
| Chalcone Derivatives | Favorable | High (predicted) | Favorable ADME | rsc.orgundikma.ac.id |
| Chalcone Derivatives | Moderate to Good | High HIA | Influenced by Vd, PBB | rsc.org |
| 4'-chlorochalcone (B1662104) | N/A (mentioned in hybrid) | N/A | N/A | mdpi.com |
Metabolism and Elimination
Toxicological Aspects
The inherent reactivity of the α,β-unsaturated carbonyl system in chalcones can lead to interactions with biological macromolecules, potentially resulting in toxic effects mdpi.com. Therefore, comprehensive toxicological evaluations are crucial for assessing the safety of chalcone derivatives.
The electrophilic nature of the α,β-unsaturated carbonyl moiety in chalcones raises concerns regarding potential toxic effects, including carcinogenicity and mutagenicity mdpi.com. Studies investigating the genotoxicity of specific chalcone derivatives have yielded varied results. For instance, some chalcones have shown no mutagenic activity in Ames tests but demonstrated significant antimutagenicity when co-administered with certain agents researchgate.net. Conversely, other chalcone derivatives have exhibited genotoxic effects, evidenced by an increase in micronucleated polychromatic erythrocytes (MNPCE) in vivo, and some have shown cytotoxicity researchgate.net. In silico toxicity predictions for some synthesized compounds suggested they were free from carcinogenicity and mutagenicity, though they indicated potential hepatotoxicity and immunogenicity jpionline.org.
Safety evaluations of chalcone derivatives often involve assessing their cytotoxicity against various cell lines and determining acute toxicity parameters. Some chalcone derivatives have demonstrated low acute oral toxicity (LD50 > 2000 mg kg−1) in animal models, with no mortality or adverse effects observed at tested doses rsc.org. Pyrazoline-containing chalcone derivatives have been reported to exhibit a favorable safety profile, with cytotoxicity values (CC30) exceeding the highest tested concentrations dovepress.com. Similarly, other chalcone derivatives have shown low toxicity towards normal human fibroblast cells, indicating potential for development as safe agents researchgate.net. The selectivity index, which compares toxicity to cancer cells versus normal cells, is also an important metric in safety evaluation, with some derivatives displaying remarkable selectivity dovepress.commdpi.com.
Q & A
Q. What are the key considerations for synthesizing 4'-Chlorochalcone derivatives with high purity and yield?
Methodological Answer:
- Base-Catalyzed Claisen-Schmidt Condensation : The reaction between 4-chlorobenzaldehyde and acetophenone derivatives in ethanol/NaOH is commonly used. Monitor reaction time (typically 12-24 hrs) and temperature (room temp to 50°C) to optimize yield. For example, Bowden et al. demonstrated Z-to-E isomerization under strong basic conditions, requiring careful pH control .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate products. For tertiary amine derivatives (e.g., AChE inhibitors), post-synthetic modifications require anhydrous conditions and catalysts like K₂CO₃/NaI .
- Characterization : Validate purity via HPLC (>98%) and confirm structures using NMR (¹H/¹³C), FT-IR (C=O stretch at ~1650 cm⁻¹), and mass spectrometry .
Q. How do substituents on the chalcone backbone influence the optoelectronic properties of this compound?
Methodological Answer:
- Donor-π-Acceptor Design : Shkir et al. studied 2,4,5-trimethoxy-4′-chlorochalcone, where electron-donating groups (e.g., methoxy) enhance intramolecular charge transfer (ICT), measured via UV-Vis (λmax ~400 nm) and fluorescence spectroscopy .
- Computational Modeling : Use DFT calculations (B3LYP/6-311G++(d,p)) to correlate HOMO-LUMO gaps (e.g., 3.2 eV) with experimental nonlinear optical (NLO) responses. Compare hyperpolarizability values (βtot) to prioritize candidates for optoelectronic applications .
Advanced Research Questions
Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Mechanistic Reproducibility : For cholinesterase inhibition studies (e.g., IC₅₀ values), standardize assay conditions (pH 7.4, 37°C) and enzyme sources (human vs. electric eel AChE). Gao et al. found chlorine positioning and alkylamine side chains critically affect IC₅₀ (e.g., compound 4l: IC₅₀ = 1.8 µM for AChE) .
- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines. For example, Santos et al. reported this compound’s hypolipidemic activity (30% reduction in serum cholesterol in acute assays), but variations in animal models (Triton WR1339 vs. hypercaloric chronic assays) require normalization .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based enzyme inhibitors?
Methodological Answer:
- Variable Substituent Libraries : Synthesize derivatives with systematic substitutions (e.g., halogen, amine, methoxy) at positions 3', 4', and 4. Test inhibitory potency against target enzymes (e.g., AChE, BuChE) and correlate with steric/electronic parameters (Hammett constants, logP) .
- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme binding. For this compound derivatives, π-π stacking with Trp86 (AChE active site) and hydrogen bonding with Glu202 are key interaction motifs .
Methodological Recommendations
- Literature Review : Prioritize peer-reviewed journals (e.g., Spectrochimica Acta, J. Enzym. Inhib. Med. Chem.) and avoid non-academic sources like vendor databases .
- Data Reporting : Adhere to IUPAC nomenclature and provide full synthetic protocols (solvents, catalysts, yields) to ensure reproducibility .
- Conflict Resolution : Address contradictory bioactivity data by conducting dose-response studies across multiple models and validating with orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
